1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]- is a chemical compound with the molecular formula C26H36O It is a derivative of fluorenone, characterized by the presence of a pentanone group attached to a fluorenyl moiety
Preparation Methods
The synthesis of 1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]- typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of fluorenone with 1-bromopentane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorenyl moiety can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or reagents to drive the reactions to completion. Major products formed from these reactions include alcohols, carboxylic acids, and substituted fluorenes.
Scientific Research Applications
1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorenyl moiety can intercalate with DNA, affecting gene expression and cellular processes. Additionally, its ketone group can participate in redox reactions, influencing cellular metabolism and signaling pathways.
Comparison with Similar Compounds
1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]- can be compared with other fluorenone derivatives, such as:
Fluorenone: The parent compound, which lacks the pentanone group and has different chemical properties and reactivity.
9-Fluorenone: Another derivative with a ketone group at the 9-position, used in various chemical applications.
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-: A closely related compound with a similar structure but different alkyl chain branching, affecting its physical and chemical properties.
Properties
CAS No. |
61314-19-0 |
---|---|
Molecular Formula |
C28H38O |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-[7-(2-methylnonyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C28H38O/c1-4-6-8-9-10-11-21(3)17-22-13-15-26-24(18-22)20-25-19-23(14-16-27(25)26)28(29)12-7-5-2/h13-16,18-19,21H,4-12,17,20H2,1-3H3 |
InChI Key |
DBXKAWBJZYNHNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.